Technical Guide to 1-Bromopyrene: Properties, Synthesis, and Applications
Technical Guide to 1-Bromopyrene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromopyrene, a key polycyclic aromatic hydrocarbon (PAH) derivative. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and derivatization, and explores its applications in materials science and as a research chemical.
Core Properties of 1-Bromopyrene
1-Bromopyrene is a brominated derivative of pyrene (B120774), a four-ring polycyclic aromatic hydrocarbon. The addition of a bromine atom at the C1 position makes it a versatile intermediate for the synthesis of more complex pyrene-based molecules through various cross-coupling reactions.[1] Its inherent fluorescence, derived from the pyrene core, also makes it a subject of interest in the development of fluorescent probes.[2]
Chemical Identifier:
Quantitative Data Summary
The key physical and chemical properties of 1-Bromopyrene are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 281.15 g/mol | [3][4][7] |
| Appearance | White to yellow to tan powder | [3] |
| Melting Point | 102 - 105 °C | [3] |
| Boiling Point | 255 °C at 7 mmHg | [3] |
| Density | 1.578 g/cm³ | [3] |
| Solubility | Soluble in organic solvents such as dichloromethane (B109758) and N,N-dimethylformamide (DMF).[9] |
Experimental Protocols
Detailed methodologies for the synthesis of 1-Bromopyrene and its subsequent conversion to 1-ethynylpyrene, a valuable building block in organic electronics, are provided below.
Synthesis of 1-Bromopyrene from Pyrene
This protocol describes the bromination of pyrene using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF).[9]
Materials:
-
Pyrene
-
N-bromosuccinimide (NBS)
-
N,N-dimethylformamide (DMF), anhydrous
-
Dichloromethane
-
Deionized water
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
Procedure:
-
In a round-bottom flask, dissolve pyrene (1.0 mmol) in anhydrous DMF (10 mL).
-
Slowly add a solution of NBS (1.05 mmol) in anhydrous DMF (5 mL) dropwise to the pyrene solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion of the reaction, pour the mixture into deionized water (50 mL).
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic phases and wash thoroughly with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude 1-Bromopyrene by recrystallization from hexane to obtain a light yellow powder.
Synthesis of 1-Ethynylpyrene via Sonogashira Coupling
This protocol outlines the palladium-catalyzed Sonogashira coupling of 1-Bromopyrene with a protected alkyne, followed by deprotection.
Materials:
-
1-Bromopyrene
-
(Trimethylsilyl)acetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (TEA)
-
Toluene (B28343), anhydrous
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
Procedure:
Step 1: Sonogashira Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-Bromopyrene (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous toluene (15 mL) and triethylamine (5 mL).
-
Add (trimethylsilyl)acetylene (1.5 mmol) to the mixture.
-
Stir the reaction mixture at 70°C for 24 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 2: Deprotection
-
Dissolve the purified silyl-protected alkyne from Step 1 in a mixture of methanol and dichloromethane.
-
Add potassium carbonate (2.0 mmol) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield 1-ethynylpyrene.
Diagrams and Workflows
The following diagrams illustrate key experimental and logical workflows relevant to the synthesis and application of 1-Bromopyrene.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. gold-chemistry.org [gold-chemistry.org]
